molecular formula C17H20BrNO2 B4787471 (5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 355382-22-8

(5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine

Cat. No.: B4787471
CAS No.: 355382-22-8
M. Wt: 350.2 g/mol
InChI Key: OLTBNALPOCANCC-UHFFFAOYSA-N
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Description

(5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is an organic compound that features a benzylamine structure with bromine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine can undergo several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts with boronic acids or esters.

Major Products

    Substitution: Various substituted benzylamines.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

(5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxybenzyl bromide
  • 4-methoxyphenethylamine
  • 5-bromo-2-methoxybenzyl alcohol

Uniqueness

(5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is unique due to the combination of bromine and methoxy substituents on the benzylamine structure. This combination can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-20-16-6-3-13(4-7-16)9-10-19-12-14-11-15(18)5-8-17(14)21-2/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTBNALPOCANCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366345
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-22-8
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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